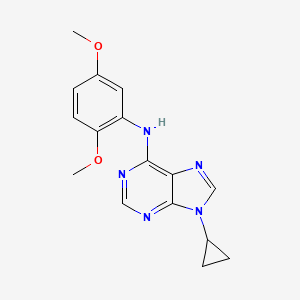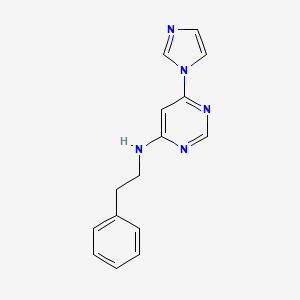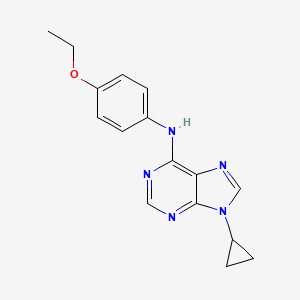
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine, also known as 9CP-DMP, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a highly versatile compound that can be used for various purposes. This article will provide an overview of 9CP-DMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It has also been used in the study of the regulation of gene expression, as well as in the study of the structure and function of nucleic acids.
作用機序
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. However, it is believed to interact with proteins and enzymes in a manner that affects their activity. It has been shown to bind to proteins and enzymes in a reversible manner, and to modulate their activity.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes. It has also been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids.
実験室実験の利点と制限
The use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used for a variety of purposes. It is also relatively easy to synthesize and has a low cost. However, there are a few limitations to the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments. It can be toxic in high concentrations, and it can cause adverse effects in some organisms.
将来の方向性
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in scientific research and laboratory experiments. It could be used to study the structure and function of proteins and enzymes, as well as to study the regulation of gene expression. It could also be used to study the structure and function of nucleic acids, or to study the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it could be used as an inhibitor of protein kinases, or as a modulator of the activity of enzymes involved in the synthesis of proteins and nucleic acids.
合成法
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine can be synthesized by a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Suzuki reaction. The Knoevenagel condensation involves the reaction of an aldehyde, an amine, and a carbonyl compound to form an imine. The Biginelli reaction involves the condensation of an aldehyde, a β-keto ester, and an aromatic amine to form a 1,3-dicarbonyl compound. The Suzuki reaction involves the coupling of a boronic acid and an aryl halide to form a biaryl compound.
特性
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-13(23-2)12(7-11)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGJPPFZFAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

